molecular formula C13H14FN3O2 B14031934 (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14031934
M. Wt: 263.27 g/mol
InChI Key: JKTXDYWYTCAVEZ-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an amino acid backbone with a substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide.

    Amino Acid Backbone Construction: The amino acid backbone is constructed through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using bromine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of various functional groups onto the imidazole ring.

Scientific Research Applications

(S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    (S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and pharmacokinetics.

Uniqueness

The presence of the fluorobenzyl group in (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid imparts unique properties, such as increased lipophilicity and potential for enhanced binding interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[(4-fluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid

InChI

InChI=1S/C13H14FN3O2/c14-9-3-1-8(2-4-9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

JKTXDYWYTCAVEZ-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N)F

Canonical SMILES

C1=CC(=CC=C1CC2=C(N=CN2)CC(C(=O)O)N)F

Origin of Product

United States

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